molecular formula C24H14 B1670419 Dibenzo(A,I)pyrene CAS No. 189-55-9

Dibenzo(A,I)pyrene

Cat. No. B1670419
CAS RN: 189-55-9
M. Wt: 302.4 g/mol
InChI Key: TUGYIJVAYAHHHM-UHFFFAOYSA-N
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Description

Dibenzo(A,I)pyrene is a high molecular weight polycyclic aromatic hydrocarbon (PAH) with the molecular formula C24H14 . It is one of the five isomers of dibenzopyrene, which differ by the arrangement of aromatic rings . Dibenzopyrenes, including Dibenzo(A,I)pyrene, are recognized for their suspected human carcinogenicity .


Synthesis Analysis

A method has been developed for the analysis of the highly potent PAH carcinogens dibenzo(a,l)pyrene, dibenzo(a,h)pyrene, and dibenzo(a,i)pyrene (molecular weight 302) present in small amounts in diesel and air particulate material .


Molecular Structure Analysis

The molecular structure of Dibenzo(A,I)pyrene can be represented by the InChI string: InChI=1S/C24H14/c1-3-7-19-15(5-1)13-17-9-10-18-14-16-6-2-4-8-20(16)22-12-11-21(19)23(17)24(18)22/h1-14H .


Physical And Chemical Properties Analysis

Dibenzo(A,I)pyrene has a molar mass of 302.368 Da . Its density is approximately 1.3±0.1 g/cm3, and it has a boiling point of 552.3±17.0 °C at 760 mmHg .

Scientific Research Applications

Detection in Water Samples

Dibenzo(a,i)pyrene, along with its isomers, poses a significant carcinogenic threat. A method for their determination in water samples has been developed. This approach is environmentally friendly and cost-effective, offering precise and accurate analysis at sub-parts-per-billion levels, with detection limits at the parts-per-trillion level. This is crucial for monitoring water quality and public health safety (Yu & Campiglia, 2005).

Carcinogenicity Studies

  • Dibenzo(a,l)pyrene (DB[a,l]P), including its isomer Dibenzo(a,i)pyrene, has been identified as a potent carcinogen. Studies in mouse skin have compared its activity with other carcinogens, revealing its significantly higher potency (Higginbotham et al., 1993).
  • Research into the metabolic activation of DB[a,l]P in human mammary carcinoma cell lines has provided insights into how environmental exposure to such compounds could pose a risk to humans (Ralston et al., 1994).

Structural Analysis

The molecular dimensions of dibenzo(a,i)pyrene have been determined, showing considerable distortion, making the molecule non-planar. This structural analysis helps in understanding the carcinogenic potency of such compounds (Katz, Carrell, & Glusker, 1998).

Metabolic Activation Studies

  • The metabolism of dibenzo(a,i)pyrene by liver preparations has been explored, providing insights into how this compound is processed in biological systems and its potential health implications (Waterfall & Sims, 1973).
  • Studies on the mutagenicity and metabolism of dibenzo(a,i)pyrene, in comparison to other polycyclic aromatic hydrocarbons, have been conducted to understand its carcinogenic mechanism (Devanesan et al., 1990).

Computational Studies

Computational exploration of dibenzo(a,i)pyrene interaction with DNA and its bases has been conducted, which is crucial for understanding the potential implications to human health. These studies can lead to the development of novel compounds for cancer prevention (Ahmad et al., 2020)

Safety And Hazards

Dibenzo(A,I)pyrene is a confirmed carcinogen with experimental tumorigenic data . Contact may cause burns to skin and eyes . Inhalation may have a damaging effect on the lungs . Fire may produce irritating, corrosive, and/or toxic gases .

properties

IUPAC Name

hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18,20(24),21-dodecaene
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InChI

InChI=1S/C24H14/c1-3-7-19-15(5-1)13-17-9-10-18-14-16-6-2-4-8-20(16)22-12-11-21(19)23(17)24(18)22/h1-14H
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InChI Key

TUGYIJVAYAHHHM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC6=CC=CC=C6C(=C54)C=C3
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Molecular Formula

C24H14
Record name DIBENZ[A,I]PYRENE
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DSSTOX Substance ID

DTXSID9059751
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Molecular Weight

302.4 g/mol
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Physical Description

Dibenz[a,i]pyrene is a colorless solid. Water insoluble., Greenish-yellow solid; [HSDB]
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Boiling Point

BP: 275 °C at 0.05 mm Hg
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Solubility

Soluble in 1,4-dioxane, boiling glacial acetic acid (2 g/L) and boiling benzene (5 g/L); almost insoluble in diethyl ether and ethanol
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Product Name

Dibenzo(A,I)pyrene

Color/Form

Greenish-yellow needles, prisms or lamellae

CAS RN

189-55-9
Record name DIBENZ[A,I]PYRENE
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Melting Point

283.6 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,160
Citations
EL Cavalieri, S Higginbotham… - Polycyclic Aromatic …, 1994 - Taylor & Francis
Dibenzo[a,l]pyrene (DB[a,l]P) is the most potent carcinogen among dibenzo[a]pyrenes. DB[a,l]P is more tumorigenic than 7,12−dimethylbenz[a]anthracene, DB[a,l]P 11,12−dihydrodiol, …
Number of citations: 38 www.tandfonline.com
AW Wood, RL Chang, W Levin, DE Ryan, PE Thomas… - Cancer Research, 1981 - AACR
The mutagenic activities of dibenzo(a,h)pyrene, dibenzo(a,i)pyrene, and a total of 11 of their benzo-ring derivatives were evaluated in bacterial and mammalian cells in the absence or …
Number of citations: 33 aacrjournals.org
SS Hecht, EJ LaVoie, V Bedenko, L Pingaro… - Cancer Research, 1981 - AACR
The tumor-initiating activities on mouse skin and in vitro metabolism of dibenzo(a,i)pyrene, 2-fluorodibenzo(a,i)pyrene, 3-fluorodibenzo(a,i)pyrene, and 2,10-difluorodibenzo(a,i)pyrene …
Number of citations: 46 aacrjournals.org
RL Chang, W Levin, AW Wood, RE Lehr, S Kumar… - Cancer Research, 1982 - AACR
Dibenzo(a,h)pyrene, [DB(a,h)P], dibenzo(a,i)pyrene [DB(a,i)P], and seven of their benzo-ring derivatives were tested for tumorigenic activity on mouse skin and in newborn mice. In the …
Number of citations: 32 aacrjournals.org
P Cremonesi, B Hietbrink, EG Rogan… - The Journal of Organic …, 1992 - ACS Publications
Dibenzo [o] pyrenes (DB [o] Ps), formed by condensation of a benzo ring on benzo [a] pyrene (B [a] P), are environmental pollutants generally consideredcarcinogenic. 1" 3 These …
Number of citations: 28 pubs.acs.org
JF Waterfall, P Sims - Biochemical Pharmacology, 1973 - Elsevier
Dibenzo[a, h]pyrene and dibenzo[a, i]pyrene are both metabolized to unidentified phenols and dihydrodiols by homogenates and microsomal fractions from the livers of rats that had …
Number of citations: 18 www.sciencedirect.com
EL Cavalieri, EG Rogan, S Higginbotham… - Journal of cancer …, 1989 - Springer
Comparative studies of tumor-initiating activity in mouse skin and carcinogenicity in rat mammary gland were conducted with several dibenzo[a]-pyrenes (DBPs). SENCAR mice were …
Number of citations: 139 link.springer.com
S Yu, AD Campiglia - Analytical chemistry, 2005 - ACS Publications
Dibenzo[a,l]pyrene is considered the most potent carcinogen of all polycyclic aromatic hydrocarbons ever tested. Its four isomers, which include dibenzo[a,e]pyrene, dibenzo[a,h]pyrene, …
Number of citations: 46 pubs.acs.org
S Masala, C Bergvall, R Westerholm - Science of the total environment, 2012 - Elsevier
Air pollution from coal combustion is of great concern in China because coal is the country's principal source of energy and it has been estimated that coal combustion is one of the main …
Number of citations: 25 www.sciencedirect.com
GA Marsch, R Jankowiak, GJ Small… - Chemical research in …, 1992 - ACS Publications
The in vivo formation of dibenzo [a, h] pyrene-DNA adducts in mouse skin was assessed by laser-excited fluorescence spectroscopy at 77 and 4.2 K. Two adducts were identified with …
Number of citations: 18 pubs.acs.org

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